molecular formula C18H16ClNO B2490487 2-chloro-1-(7-ethyl-1H-indol-3-yl)-2-phenylethanone CAS No. 743441-97-6

2-chloro-1-(7-ethyl-1H-indol-3-yl)-2-phenylethanone

Cat. No.: B2490487
CAS No.: 743441-97-6
M. Wt: 297.78
InChI Key: KRDWUIVMLNLUQW-UHFFFAOYSA-N
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Description

2-chloro-1-(7-ethyl-1H-indol-3-yl)-2-phenylethanone is a chemical compound with the molecular formula C17H16ClNO. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 2-chloro-1-(7-ethyl-1H-indol-3-yl)-2-phenylethanone typically involves the reaction of 7-ethylindole with 2-chloroacetophenone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is then heated to facilitate the formation of the desired product.

Chemical Reactions Analysis

2-chloro-1-(7-ethyl-1H-indol-3-yl)-2-phenylethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.

Scientific Research Applications

2-chloro-1-(7-ethyl-1H-indol-3-yl)-2-phenylethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its indole moiety makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is used in studies related to enzyme inhibition and receptor binding. It serves as a model compound for understanding the interactions between small molecules and biological macromolecules.

    Medicine: Research involving this compound includes exploring its potential as a therapeutic agent. Its structural similarity to other bioactive indole derivatives makes it a candidate for drug development.

    Industry: Although not widely used in industrial applications, it is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-1-(7-ethyl-1H-indol-3-yl)-2-phenylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This binding can lead to inhibition or activation of enzymatic functions, affecting various biochemical pathways.

Comparison with Similar Compounds

2-chloro-1-(7-ethyl-1H-indol-3-yl)-2-phenylethanone can be compared to other indole derivatives, such as:

    1-(1H-indol-3-yl)-2-phenylethanone: Lacks the chloro and ethyl substituents, resulting in different chemical reactivity and biological activity.

    2-chloro-1-(1H-indol-3-yl)-2-phenylethanone: Similar structure but without the ethyl group, leading to variations in its interaction with biological targets.

    7-ethyl-1H-indole-3-carboxaldehyde: Contains the ethyl group but differs in the functional group, affecting its chemical properties and applications.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-chloro-1-(7-ethyl-1H-indol-3-yl)-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO/c1-2-12-9-6-10-14-15(11-20-17(12)14)18(21)16(19)13-7-4-3-5-8-13/h3-11,16,20H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDWUIVMLNLUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2)C(=O)C(C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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